L-Proline, L-valylglycyl-
Description
“L-Proline, L-valylglycyl-” is a peptide derivative comprising L-proline linked to L-valylglycine residues. These peptides feature L-proline as a core residue, connected to other amino acids (e.g., valine, glycine, alanine) via peptide bonds, which influence their physicochemical and biological properties.
Properties
CAS No. |
213267-77-7 |
|---|---|
Molecular Formula |
C12H21N3O4 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)10(13)11(17)14-6-9(16)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,17)(H,18,19)/t8-,10-/m0/s1 |
InChI Key |
YTPLVNUZZOBFFC-WPRPVWTQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation of L-Proline: One method involves the racemization-free amidation of unprotected L-proline with ammonia in an organic solvent
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- L-Proline, L-valylglycyl- derivatives : Characterized by proline’s pyrrolidine ring, which imposes conformational rigidity, paired with valine’s hydrophobic side chain and glycine’s flexibility.
- L-Proline-based tripeptides : For example, L-Valyl-L-prolyl-L-proline (CAS 58872-39-2; C₁₅H₂₅N₃O₄, MW 311.38 g/mol) retains proline’s cyclic structure but substitutes valyl and additional prolyl residues, enhancing hydrophobicity .
- Longer-chain peptides: Compounds like L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl (CAS 192565-50-7; C₃₄H₅₇N₁₃O₈, MW 775.899 g/mol) incorporate multiple proline residues and charged arginine groups, altering solubility and interaction potentials .
Table 1: Structural Comparison of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| L-Proline, glycyl-L-alanylglycyl-... (Example) | 929522-23-6 | C₃₂H₅₄N₁₀O₁₁ | 754.832 | Multiple glycine/alanine residues |
| L-Valyl-L-prolyl-L-proline | 58872-39-2 | C₁₅H₂₅N₃O₄ | 311.38 | Tripeptide with valine/proline |
| Glycyl-L-proline | 704-15-4 | C₇H₁₂N₂O₃ | 172.18 | Dipeptide (glycine-proline) |
| L-Proline (baseline) | 147-85-3 | C₅H₉NO₂ | 115.13 | Free amino acid |
Physicochemical and Reactivity Comparisons
Solubility and Stability
Chemical Reactivity
- Cocrystal systems : In ezetimibe-L-proline cocrystals, L-proline acts as an electron acceptor, lowering global hardness (η = 2.4243 eV vs. 2.6489 eV in pure API) and increasing softness (S = 0.2062 eV), enhancing reactivity .
Table 2: Reactivity Descriptors in Cocrystals vs. Peptides
| System | Global Hardness (η, eV) | Global Softness (S, eV) | Electrophilicity (ω, eV) | Charge Transfer (ECT) |
|---|---|---|---|---|
| Ezetimibe + L-proline cocrystal | 2.4243 | 0.2062 | High | ECT = −0.3106 (e⁻ donor → acceptor) |
| Free L-proline | Not reported | Not reported | Baseline | N/A |
Functional and Application-Based Comparisons
Catalytic and Stereochemical Roles
- Asymmetric synthesis : L-Proline catalyzes enantioselective multicomponent reactions (e.g., pyrans synthesis, 70–80% yield), with stereoselectivity driven by its chiral center . Derivatives like L-Proline, L-valylglycyl- may enhance steric effects but reduce catalytic efficiency due to bulkier residues.
- Chiral separations : L-Proline-based chiral stationary phases (CSPs) separate racemic compounds. Peptides with multiple proline units (e.g., L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-... ) show broader analyte versatility due to enhanced hydrogen bonding .
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